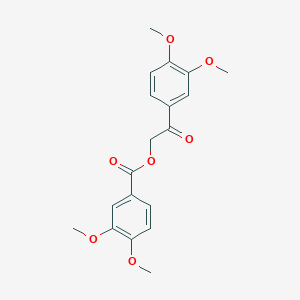![molecular formula C27H44O6 B1222638 (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1222638.png)
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one is a unique pentacyclic polyhydroxylated sterol isolated from marine sponges, specifically from the genus Ircinia . This compound, along with its analogues Xestobergsterol A and B, exhibits significant biological activity, particularly in inhibiting histamine release from rat mast cells . The structure of this compound includes a cis C/D ring junction and an additional carbocyclic E-ring, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one involves multiple steps, starting from dehydroepiandrosterone . The key steps include:
- Protection of dehydroepiandrosterone as methoxymethyl ether.
- Conversion to the conjugated enone via the Saegusa method.
- Epoxidation followed by Claisen rearrangement to introduce the 23-oxo side chain.
- Basic treatment and deprotection to yield the final compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and the specificity of its biological source. Most production is limited to laboratory synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like tert-butyl hydroperoxide.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products: The major products formed from these reactions include various oxygenated derivatives and epoxides, which are intermediates in the synthesis of this compound .
Scientific Research Applications
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one has several scientific research applications:
Mechanism of Action
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one exerts its effects primarily through the inhibition of phosphatidylinositol phospholipase C (PI-PLC) . This enzyme plays a crucial role in the inositol phospholipid-dependent signal transduction pathway, which is involved in various cellular processes. By inhibiting PI-PLC, this compound effectively reduces the release of histamine from mast cells, thereby mitigating allergic responses .
Comparison with Similar Compounds
Xestobergsterol A and B: These analogues share a similar pentacyclic structure but differ in their specific functional groups and stereochemistry.
Haliclostanone: Another related steroid with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an additional carbocyclic E-ring, which contributes to its potent biological activity . Its ability to inhibit PI-PLC distinguishes it from other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C27H44O6 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |
InChI |
InChI=1S/C27H44O6/c1-12(2)9-27(33)10-13(3)19-21(27)24(32)20-18-14(6-7-25(19,20)4)26(5)11-17(29)16(28)8-15(26)22(30)23(18)31/h12-23,28-31,33H,6-11H2,1-5H3/t13-,14?,15-,16+,17+,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1 |
InChI Key |
IDHRDQMFJYOCOC-YCUOBJBBSA-N |
SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O |
Isomeric SMILES |
C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(C[C@@H]([C@H](C5)O)O)C)O)O)C)(CC(C)C)O |
Canonical SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O |
Synonyms |
xestobergsterol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)



![1,3-Benzothiazole-6-carboxylic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1222564.png)
![1-Butyl-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1222565.png)


![N-[[1,3-dioxo-2-(phenylmethyl)-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-methoxybenzamide](/img/structure/B1222569.png)


![ETHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-METHYLPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1222575.png)

![(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1222580.png)
